![molecular formula C10H14N2O2 B6437123 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548993-27-5](/img/structure/B6437123.png)
4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and an oxetane ring attached via a methoxy group at position 6 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine typically involves the nucleophilic substitution reaction of a halogenated pyrimidine derivative with an oxetane-containing nucleophile. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition: The oxetane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that the oxetane moiety may enhance the interaction of these compounds with biological targets, potentially leading to improved therapeutic efficacy against various cancer types .
Mechanism of Action
The mechanism involves the compound's ability to interact with specific molecular targets, influencing biochemical pathways critical for tumor growth. The oxetane ring may participate in ring-opening reactions, forming reactive intermediates that can modulate enzyme activity.
Case Study: Inhibition of Glycolysis in Cancer Cells
Research has demonstrated that certain pyrimidine derivatives can inhibit the inducible form of Phosphofructose-Kinase, a key enzyme in glycolysis. This inhibition is thought to reduce tumor growth by decreasing the high glycolytic rate characteristic of cancer cells .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions. The compound can be utilized to synthesize more complex heterocyclic compounds, which are essential in drug development .
Chemical Reactions
The compound can undergo several reactions:
- Oxidation: Converting the methoxy group or modifying the oxetane ring using oxidizing agents.
- Reduction: Utilizing reducing agents like lithium aluminum hydride to alter functional groups.
- Substitution: Engaging in nucleophilic substitutions at the oxetane or pyrimidine positions.
Material Science
Development of New Materials
Due to its unique properties, this compound is being explored for applications in material science. Its ability to form stable complexes with metals makes it suitable for developing new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and proteins, influencing their structure and function .
Comparison with Similar Compounds
- 4,5-Dimethyl-2-[(oxetan-2-yl)methoxy]pyrimidine
- 4,5-Dimethyl-6-[(tetrahydrofuran-2-yl)methoxy]pyrimidine
- 4,5-Dimethyl-6-[(oxiran-2-yl)methoxy]pyrimidine
Uniqueness: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxetane ring’s strain and ability to undergo ring-opening reactions make it a valuable scaffold in medicinal chemistry .
Biological Activity
4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in drug discovery and development. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dimethyl group and an oxetane ring, which is believed to enhance its biological properties. The oxetane moiety can improve the compound's metabolic stability and solubility, making it a valuable candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Molecular Targets : It may interact with various enzymes and receptors, potentially inhibiting or activating their functions. For instance, compounds with similar structures have shown activity against kinases involved in cancer progression.
- Pathways Involved : The compound influences several biochemical pathways, including those related to cell signaling and apoptosis. Its structural similarity to other pyrimidine derivatives suggests potential anticancer activity by modulating pathways associated with tumor growth.
Anticancer Activity
Research indicates that pyrimidine derivatives often exhibit significant anticancer properties. For example, studies on related compounds demonstrate their ability to inhibit key enzymes such as VEGFR-2 and Aurora A kinase, which are critical in cancer cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (lung carcinoma) | TBD | Inhibition of cell signaling pathways |
Oxazolo[5,4-d]pyrimidines | MCF7 (breast adenocarcinoma) | 58.44 - 129.41 | P-glycoprotein inhibition |
Note: Specific IC50 values for this compound were not available in the current literature.
Antiviral Activity
Similar pyrimidine derivatives have been investigated for their antiviral properties. For instance, compounds containing oxetane rings have shown enhanced activity against various viral targets due to improved pharmacokinetic profiles.
Case Studies
- Pyrimidine Derivatives in Cancer Therapy :
- Oxetane Ring Influence :
- Mechanistic Studies :
Properties
IUPAC Name |
4,5-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-5-9-3-4-13-9/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFDJAJBIJRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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